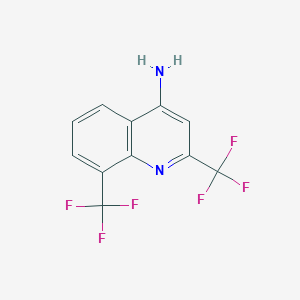

4-Amino-2,8-bis(trifluoromethyl)-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-bis(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVITABMOYYSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588909 | |

| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917561-99-0 | |

| Record name | 2,8-Bis(trifluoromethyl)-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917561-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Bis(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,8-bis(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline (CAS Number 917561-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-Amino-2,8-bis(trifluoromethyl)quinoline is a fluorinated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and materials science.[1] Its quinoline core is a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds.[2] The strategic placement of two trifluoromethyl (CF₃) groups imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline, moving beyond a simple recitation of facts to explore the underlying chemical principles and strategic considerations in its use.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety considerations is paramount for its effective and safe utilization in a research setting.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 917561-99-0 | [3] |

| Molecular Formula | C₁₁H₆F₆N₂ | [3] |

| Molecular Weight | 280.17 g/mol | [3] |

| Appearance | Solid (form) | [3] |

| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [3] |

| SMILES String | Nc1cc(nc2c(cccc12)C(F)(F)F)C(F)(F)F | [3] |

Safety and Handling

4-Amino-2,8-bis(trifluoromethyl)quinoline is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Signal Word: Danger[3]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Strategic Synthesis Pathway

The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline is a multi-step process that leverages established methodologies in heterocyclic chemistry. The overall strategy involves the construction of the quinoline core followed by functional group interconversions to introduce the desired amino group at the C4 position.

Caption: Synthetic pathway for 4-Amino-2,8-bis(trifluoromethyl)quinoline.

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

The initial and crucial step is the construction of the quinoline ring system. This is typically achieved through a variation of the Conrad-Limpach-Skraup synthesis, which involves the condensation of an aniline with a β-ketoester under acidic conditions.

Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer, combine 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]

-

Carefully add polyphosphoric acid to the mixture.[4]

-

Heat the reaction mixture to 120-150°C under a nitrogen atmosphere for approximately 3 hours.[4] The high temperature is necessary to drive the cyclization and dehydration steps.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by slowly pouring it into ice water with vigorous stirring.[4] This will precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold distilled water.[4]

Causality: The use of polyphosphoric acid serves as both the acidic catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate enamine. The two trifluoromethyl groups on the starting materials are strategically positioned to yield the desired 2,8-disubstituted quinoline core.

Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

The hydroxyl group at the C4 position of the quinolinol is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a halogen.

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline in phosphorus trichloride.

-

Reflux the mixture for approximately 8 hours.

-

After cooling, carefully distill off the excess phosphorus trichloride under reduced pressure.

-

Pour the residue onto ice water and basify the mixture to a pH of 12-13 with a concentrated sodium hydroxide solution. This step neutralizes the acidic byproducts.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired chloroquinoline.

Causality: Phosphorus trichloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The resulting 4-chloroquinoline is now activated for the subsequent nucleophilic aromatic substitution.

Step 3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline

The final step involves the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SɴAr) reaction. The electron-withdrawing nature of the quinoline ring system and the trifluoromethyl groups facilitates this reaction by stabilizing the Meisenheimer intermediate.

Protocol (Generalized):

-

In a sealed reaction vessel, dissolve 4-Chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent (e.g., DMSO, ethanol).[5]

-

Add an amine source. This can be ammonia gas, an ammonia solution, or a reagent that generates ammonia in situ, such as formamide in the presence of a catalyst like copper(I) iodide and an additive like 2-aminoethanol.[5]

-

The reaction may require elevated temperatures (e.g., 140-180°C), especially when using microwave irradiation to shorten reaction times.[5]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and perform an aqueous workup. This typically involves diluting with water, adjusting the pH, and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-2,8-bis(trifluoromethyl)quinoline.

Causality: The choice of amine source and reaction conditions can be critical. Direct amination with ammonia can be challenging due to its volatility. The use of formamide with a copper catalyst provides a practical alternative for introducing an unsubstituted amino group.[5] The SɴAr mechanism is favored at the C4 position of the quinoline ring due to electronic activation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the trifluoromethyl and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbons attached to the fluorine atoms (in the CF₃ groups) will exhibit characteristic splitting patterns (quartets) due to C-F coupling.

-

¹⁹F NMR: This technique is particularly informative for fluorinated compounds, and a single resonance corresponding to the two equivalent CF₃ groups is expected.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[7]

-

C=C and C=N stretching vibrations of the quinoline ring in the 1500-1640 cm⁻¹ region.[7]

-

Strong C-F stretching vibrations, typically observed in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would typically be employed.

Applications in Research and Development

The true value of 4-Amino-2,8-bis(trifluoromethyl)quinoline lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The quinoline scaffold is a cornerstone in the development of antimalarial and anticancer agents.[5]

Caption: Applications of 4-Amino-2,8-bis(trifluoromethyl)quinoline.

Antimalarial Drug Discovery

The 4-aminoquinoline core is central to the structure of well-known antimalarial drugs like chloroquine. The primary amino group of 4-Amino-2,8-bis(trifluoromethyl)quinoline serves as a handle for the introduction of various side chains, a common strategy to modulate the antimalarial activity, reduce toxicity, and overcome drug resistance. The trifluoromethyl groups can enhance the drug's ability to accumulate in the parasite's food vacuole, a key aspect of the mechanism of action of many quinoline-based antimalarials.

Anticancer Agent Development

Quinoline derivatives have demonstrated a broad range of anticancer activities, including the inhibition of tyrosine kinases and topoisomerases.[9] 4-Amino-2,8-bis(trifluoromethyl)quinoline can be used as a starting material to synthesize novel kinase inhibitors or DNA intercalating agents. The trifluoromethyl groups can enhance binding affinity to target proteins and improve cell permeability.

Fluorescent Probes

The rigid, aromatic structure of the quinoline ring system often imparts fluorescent properties. This makes 4-Amino-2,8-bis(trifluoromethyl)quinoline and its derivatives potential candidates for the development of fluorescent probes for biological imaging and assays.[1]

Conclusion

4-Amino-2,8-bis(trifluoromethyl)quinoline is a valuable and versatile chemical entity for researchers in drug discovery and materials science. Its synthesis, while multi-stepped, relies on well-understood and robust chemical transformations. The presence of the two trifluoromethyl groups provides a powerful tool for fine-tuning the properties of resulting molecules. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of highly functionalized building blocks like 4-Amino-2,8-bis(trifluoromethyl)quinoline will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Chem-Impex. 4-Amino-8-(trifluoromethyl)quinoline. [Link]

-

Weyer, L. and Mulugeta, E. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020, 10(39), pp.22993-23013. [Link]

-

Romero, J.L. and Delgado, F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025, 13, p.1396338. [Link]

-

El-Faham, A., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024, 29(24), p.5678. [Link]

-

Abdel-Wahab, B.F., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2009, 14(9), pp.3440-3457. [Link]

-

Sertbakan, T.R. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 2017, 13(4), pp.851-861. [Link]

-

Alavi, Z., et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 2021, 26(16), p.4953. [Link]

-

Chen, J., et al. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 2023, 145(38), pp.20866-20875. [Link]

-

Sertbakan, T.R. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Karaelmas Fen ve Mühendislik Dergisi, 2020, 10(1), pp.160-172. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. [Link]

-

Al-Najjar, I.M. and Al-Lohedan, H.A. Nucleophilic Attack of Amine to Chloro (8 -Quinolinolate) W η2-Alkene Platinum (II) Compounds: Formation of Stable σ-(2-Ammonioethanide) Platinum (II) Compounds. Oriental Journal of Chemistry, 2018, 34(2), pp.867-874. [Link]

-

Sosnovskikh, V.Y., et al. Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. ChemInform, 2005, 36(39). [Link]

-

Gornowicz, A., et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 2023, 28(6), p.2539. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2,8-bis(trifluoromethyl)-quinoline AldrichCPR 917561-99-0 [sigmaaldrich.com]

- 4. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Amino-2,8-bis(trifluoromethyl)quinoline: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed technical overview of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a fluorinated quinoline derivative with significant potential as a building block in drug discovery and materials science.

Chemical Structure and Properties

4-Amino-2,8-bis(trifluoromethyl)quinoline possesses a rigid heterocyclic core with two electron-withdrawing trifluoromethyl groups and an electron-donating amino group. This unique electronic arrangement is anticipated to confer distinct chemical and biological properties.

Chemical Structure:

Caption: Chemical structure of 4-Amino-2,8-bis(trifluoromethyl)quinoline.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₆N₂ | |

| Molecular Weight | 280.17 g/mol | |

| CAS Number | 917561-99-0 | [2] |

| Appearance | Solid (predicted) | [3] |

| SMILES | Nc1cc(nc2c(cccc12)C(F)(F)F)C(F)(F)F | [3] |

| InChI Key | JIVITABMOYYSAY-UHFFFAOYSA-N | [3] |

Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline

A robust and logical synthetic pathway to 4-Amino-2,8-bis(trifluoromethyl)quinoline involves a multi-step process starting from commercially available precursors. The overall strategy hinges on the construction of the quinoline core, followed by functional group interconversions to introduce the desired amino group at the C4 position.

Caption: Proposed synthetic workflow for 4-Amino-2,8-bis(trifluoromethyl)quinoline.

Experimental Protocols

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol [4]

This step employs a variation of the Conrad-Limpach-Knorr synthesis to construct the core quinoline ring system.

-

Rationale: The reaction between an aniline and a β-ketoester is a classic and efficient method for forming the quinoline scaffold. Polyphosphoric acid serves as both a catalyst and a dehydrating agent to drive the cyclization.

-

Procedure:

-

To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).

-

To this mixture, add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).

-

Stir the reaction mixture at 150 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into iced distilled water with vigorous stirring to precipitate the product.

-

Filter the yellow precipitate under vacuum and wash with cold distilled water to yield the desired 2,8-bis(trifluoromethyl)quinolin-4-ol.

-

Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline [5]

The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution.

-

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their corresponding 4-chloro derivatives.

-

Procedure:

-

A mixture of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline (40 parts) and phosphorus oxychloride (100 parts by volume) is refluxed for 8 hours.

-

After reflux, distill off the excess phosphorus oxychloride.

-

Pour the residue onto ice-water (200 parts) and adjust the pH to 12-13 with 12 N sodium hydroxide solution.

-

Extract the mixture with methylene chloride.

-

Dry the organic extract over sodium sulfate and remove the solvent under reduced pressure to yield 2,8-bis(trifluoromethyl)-4-chloroquinoline.

-

Step 3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline (Proposed)

This final step involves a nucleophilic aromatic substitution (SNAr) reaction.

-

Rationale: The electron-withdrawing nature of the quinoline ring and the trifluoromethyl groups activates the 4-position towards nucleophilic attack by an ammonia source, displacing the chloride ion.[1]

-

Proposed Procedure:

-

In a sealed reaction vessel, dissolve 4-chloro-2,8-bis(trifluoromethyl)quinoline in a suitable solvent such as ethanol or DMSO.

-

Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.

-

Heat the mixture to a temperature between 140-180 °C. The optimal temperature and reaction time will need to be determined empirically.[1]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-amino-2,8-bis(trifluoromethyl)quinoline.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amino group. A broad singlet corresponding to the amino protons would also be expected.

-

¹³C NMR: The spectrum will display signals for the eleven carbon atoms. The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling. The carbon bearing the amino group (C4) and the carbons in its vicinity will be shielded compared to the parent quinoline.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 280.17. Fragmentation patterns would likely involve the loss of trifluoromethyl groups and parts of the quinoline ring.

Potential Applications in Drug Discovery and Materials Science

The 4-aminoquinoline scaffold is of significant interest in medicinal chemistry.[1] While specific biological data for 4-Amino-2,8-bis(trifluoromethyl)quinoline is not yet published, its structural features suggest several potential applications.

-

Antimalarial Drug Development: The 4-aminoquinoline core is central to well-known antimalarial drugs like chloroquine. This compound could serve as a key intermediate for the synthesis of novel antimalarial agents with potentially improved efficacy against resistant strains of Plasmodium falciparum.[7]

-

Anticancer Research: Numerous quinoline derivatives have demonstrated potent anticancer activity. The trifluoromethyl groups in this molecule could enhance its ability to interact with biological targets and improve its pharmacokinetic profile, making it a valuable building block for new anticancer drug candidates.[8]

-

Fluorescent Probes and Materials Science: The rigid, aromatic structure of the quinoline ring system often imparts fluorescent properties. This compound could be explored for the development of fluorescent probes for biological imaging or as a component in advanced materials with specific optical or electronic properties.[9]

Conclusion

4-Amino-2,8-bis(trifluoromethyl)quinoline is a fascinating molecule with significant, yet largely unexplored, potential. Its synthesis is achievable through a logical, multi-step sequence, and its chemical structure suggests a range of promising applications in medicinal chemistry and materials science. This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the properties and applications of this and related fluorinated quinoline derivatives. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

-

PubChemLite. 4-amino-2,8-bis(trifluoromethyl)quinoline. [Link]

-

García-Sánchez, R. N., et al. (2015). Synthesis, biological profiling and mechanistic studies of 4-aminoquinoline-based heterodimeric compounds with dual trypanocidal-antiplasmodial activity. Bioorganic & Medicinal Chemistry, 23(5), 987-999. [Link]

-

Romero-Vargas, Y., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1378817. [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

Amerigo Scientific. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

-

Al-Nuaimi, M. A., & Sittaramane, V. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1851. [Link]

-

Romero-Vargas, Y., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

-

PrepChem. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. [Link]

-

Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3246. [Link]

-

Kumar, A., et al. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. [Link]

-

Sharma, M., et al. (2018). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

-

Wang, L., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. OncoTargets and Therapy, 11, 887-893. [Link]

-

Sestak, V., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]

-

Merchant Research & Consulting, Ltd. (2024). Triaziflam (CAS 131475-57-5) World Market 2019-2024, Forecast to 2029. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Amino-2,8-bis(trifluoromethyl)-quinoline AldrichCPR 917561-99-0 [sigmaaldrich.com]

- 4. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Signature of 4-Amino-2,8-bis(trifluoromethyl)quinoline: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis with the structurally related analogue, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, to elucidate its expected spectroscopic signature. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers engaged in the synthesis, identification, and characterization of this molecule and its derivatives.

Introduction: The Significance of Fluorinated Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials.[2][3] The introduction of trifluoromethyl groups into organic molecules can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Amino-2,8-bis(trifluoromethyl)quinoline represents a key analogue of the antimalarial drug mefloquine and is a valuable building block in the synthesis of novel bioactive compounds.[2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation and quality control in synthetic and medicinal chemistry workflows.

While extensive experimental spectroscopic data is available for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a direct counterpart with a trifluoromethyl group at the 2-position is not readily found in the public domain.[2][4][5] This guide bridges that gap by providing a detailed, predicted spectroscopic profile based on established principles of chemical structure and spectroscopy.

Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted NMR spectra for 4-Amino-2,8-bis(trifluoromethyl)quinoline are based on the known effects of substituent groups on chemical shifts in aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a broad signal for the amino group protons. The electron-withdrawing nature of the two trifluoromethyl groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | 6.5 - 6.7 | s | - | Shielded by the adjacent amino group. |

| H5 | 7.8 - 8.0 | d | 7-9 | deshielded by proximity to the C8-CF₃ group. |

| H6 | 7.4 - 7.6 | t | 7-9 | Typical aromatic coupling. |

| H7 | 7.6 - 7.8 | d | 7-9 | Typical aromatic coupling. |

| NH₂ | 5.5 - 6.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be notable for the presence of quartets for the trifluoromethyl carbons due to C-F coupling. The chemical shifts of the quinoline ring carbons will be influenced by the positions of the amino and trifluoromethyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 148 - 152 (q, J ≈ 35 Hz) | Attached to a CF₃ group. |

| C3 | 100 - 105 | Shielded by the amino group. |

| C4 | 150 - 155 | Attached to the amino group. |

| C4a | 120 - 125 | Bridgehead carbon. |

| C5 | 125 - 130 | Aromatic carbon. |

| C6 | 122 - 127 | Aromatic carbon. |

| C7 | 128 - 133 | Aromatic carbon. |

| C8 | 130 - 135 (q, J ≈ 30 Hz) | Attached to a CF₃ group. |

| C8a | 145 - 150 | Bridgehead carbon. |

| C2-CF₃ | 120 - 125 (q, J ≈ 275 Hz) | Trifluoromethyl carbon. |

| C8-CF₃ | 123 - 128 (q, J ≈ 275 Hz) | Trifluoromethyl carbon. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct singlets for the two trifluoromethyl groups, as they are in different chemical environments.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 4-Amino-2,8-bis(trifluoromethyl)quinoline

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| C2-CF₃ | -60 to -65 | s | Typical range for a CF₃ group on a heterocyclic ring. |

| C8-CF₃ | -55 to -60 | s | Slightly different environment compared to the C2-CF₃. |

NMR Experimental Protocol (Hypothetical)

A standard experimental protocol for acquiring NMR spectra of this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-2,8-bis(trifluoromethyl)quinoline in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm and a sufficient number of scans.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of -40 to -80 ppm.

Caption: A generalized workflow for NMR spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 4-Amino-2,8-bis(trifluoromethyl)quinoline will be dominated by vibrations of the amino group, the aromatic quinoline core, and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Frequencies for 4-Amino-2,8-bis(trifluoromethyl)quinoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium | Characteristic of a primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Vibrations of the C-H bonds on the quinoline ring. |

| C=N and C=C Stretch (aromatic) | 1500 - 1650 | Strong | Multiple bands corresponding to the quinoline ring system. |

| N-H Bend | 1580 - 1620 | Medium | Deformation of the amino group. |

| C-F Stretch | 1100 - 1300 | Very Strong | Intense absorptions characteristic of trifluoromethyl groups. |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong | Bending vibrations of the aromatic C-H bonds. |

IR Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk, or by casting a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Caption: A streamlined workflow for FTIR spectroscopic analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-2,8-bis(trifluoromethyl)quinoline (Molecular Weight: 280.17 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak.[6]

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for 4-Amino-2,8-bis(trifluoromethyl)quinoline

| m/z | Ion | Rationale |

| 280 | [M]⁺ | Molecular ion. |

| 261 | [M - F]⁺ | Loss of a fluorine atom. |

| 211 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |

| 184 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Mass Spectrometry Experimental Protocol (Hypothetical)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

Caption: A fundamental workflow for mass spectrometric analysis.

Comparative Analysis with 4-amino-2-methyl-8-(trifluoromethyl)quinoline

The experimental data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline provides a valuable reference point.[4][5] The primary difference in the predicted spectra of 4-Amino-2,8-bis(trifluoromethyl)quinoline arises from the replacement of the C2-methyl group with a C2-trifluoromethyl group.

-

¹H NMR: The absence of a methyl singlet (around 2.5 ppm) and a slight downfield shift of the H3 proton are expected.

-

¹³C NMR: The C2 signal will be a quartet and shifted significantly downfield. A new quartet for the C2-CF₃ carbon will appear.

-

¹⁹F NMR: An additional singlet for the C2-CF₃ group will be present.

-

IR: The strong C-F stretching bands will likely be more intense.

-

MS: The molecular weight will be higher by 54 units (CF₃ vs. CH₃). The fragmentation pattern will show the characteristic loss of CF₃.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of 4-Amino-2,8-bis(trifluoromethyl)quinoline. By leveraging established spectroscopic principles and making informed comparisons with a structurally similar analogue, we have constructed a detailed and scientifically grounded expectation of the NMR, IR, and Mass spectra for this compound. This information serves as a crucial resource for researchers in the field, aiding in the identification, characterization, and quality assessment of this important synthetic building block. The provided hypothetical experimental protocols offer a standardized approach for obtaining empirical data, which will be essential for validating and refining these predictions.

References

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

-

ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- Kaur, K., et al. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(21), 5213.

- Sertbakan, T. R. (2018). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Celal Bayar University Journal of Science, 14(1), 45-54.

Sources

The Trifluoromethyl Group: A Strategic Asset in Quinoline Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry and materials science. This powerful substituent profoundly alters the physicochemical and pharmacological properties of the parent molecule, offering a versatile tool to overcome common challenges in drug development, such as poor metabolic stability and insufficient bioavailability. This guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethyl group in quinoline compounds. We will explore its impact on core molecular properties, detail robust synthetic methodologies, and examine its application in landmark drug molecules and emerging therapeutic agents. Through a synthesis of mechanistic insights, quantitative data, and field-proven protocols, this document serves as an essential resource for scientists seeking to harness the full potential of trifluoromethylated quinolines.

The Trifluoromethyl Group: A Unique Modulator of Molecular Properties

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dictated by the three highly electronegative fluorine atoms, which create a unique electronic and physical profile.[1] Understanding these intrinsic characteristics is fundamental to appreciating its impact on the quinoline core.

-

High Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element.[1] This results in a strong inductive electron-withdrawing effect (-I effect) from the CF₃ group, which significantly influences the electron density of the attached quinoline ring.[2]

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[3][4] This property is critical for enhancing a molecule's ability to cross cellular membranes, a key factor in determining bioavailability and target engagement.[5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][4] This makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are responsible for the metabolism of many drugs.[6]

-

Steric and Conformational Influence: While sterically larger than a hydrogen atom, the CF₃ group is comparable in size to a chlorine atom or an isopropyl group.[1][4] This steric bulk can be strategically employed to influence the conformation of a molecule, promoting a bioactive conformation or creating favorable van der Waals interactions within a protein's binding pocket.[3]

Physicochemical Impact of Trifluoromethylation on the Quinoline Scaffold

When appended to a quinoline ring, the CF₃ group's intrinsic properties translate into predictable and advantageous modifications of the molecule's overall physicochemical profile.

Modulation of Basicity (pKa)

The quinoline nitrogen atom imparts basicity to the scaffold. The strong electron-withdrawing nature of the CF₃ group significantly reduces the electron density on the quinoline ring system, thereby decreasing the basicity of the nitrogen atom.[2] This leads to a lower pKa value for the protonated quinoline. This modulation is crucial, as the ionization state of a drug molecule at physiological pH (around 7.4) affects its solubility, permeability, and interaction with biological targets.

Enhancement of Lipophilicity (LogP)

One of the most common applications of the CF₃ group is to increase a molecule's lipophilicity, measured as the LogP (the logarithm of the partition coefficient between octanol and water).[3] Increased lipophilicity often improves a compound's ability to permeate biological membranes, enhancing absorption and distribution.[4][5] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[1]

The following table summarizes the quantitative impact of the trifluoromethyl group on these key properties.

| Compound | Substitution Pattern | pKa | LogP | Rationale for Change |

| Quinoline | Unsubstituted | ~4.9 | ~2.0 | Baseline reference. |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | Lower than Quinoline | 3.25[7] | The CF₃ group's strong inductive effect withdraws electron density, reducing the basicity of the quinoline nitrogen. The inherent lipophilicity of the CF₃ group significantly increases the overall LogP value. |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | Significantly Lower | Higher than Quinoline | The proximity of the CF₃ group to the nitrogen atom results in a more pronounced electron-withdrawing effect, causing a greater reduction in pKa compared to substitution on the benzo ring. |

Note: Specific pKa and LogP values for all isomers are not consistently available in single sources and can vary based on experimental conditions. The trends, however, are well-established.

Blocking Metabolic Hotspots

A primary driver for incorporating CF₃ groups is to enhance metabolic stability.[6] Aromatic rings and methyl groups are often susceptible to oxidative metabolism by CYP enzymes. Replacing a metabolically labile hydrogen or methyl group on the quinoline ring with a robust CF₃ group effectively blocks this metabolic pathway.[2] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately allowing for lower and less frequent dosing.[6]

Synthetic Strategies for Trifluoromethylated Quinolines

The introduction of a CF₃ group onto a quinoline scaffold can be achieved through two primary approaches: direct trifluoromethylation of a pre-formed quinoline ring or the use of CF₃-containing building blocks in the construction of the ring itself.[8]

Synthesis via CF₃-Containing Building Blocks

This is often a more reliable and regioselective method. A common strategy involves the use of trifluoromethyl ketones or related synthons that are incorporated into classical quinoline synthesis reactions, such as the Friedländer annulation.[9][10]

This method provides an efficient route to 4-(trifluoromethyl)quinolines from readily available starting materials.

-

Objective: To synthesize ethyl 6-chloro-2-phenyl-4-(trifluoromethyl)quinoline-3-carboxylate.

-

Materials:

-

2-Amino-5-chloro-2,2,2-trifluoroacetophenone (Substrate 1)

-

Ethyl 3-phenylpropynoate (Substrate 2)

-

(John-Phos)Au(MeCN)SbF₆ (Gold Catalyst)

-

Toluene (Solvent)

-

-

Procedure:

-

To a solution of 2-amino-5-chloro-2,2,2-trifluoroacetophenone (44.8 mg) and ethyl 3-phenylpropynoate (41.8 mg) in toluene, add the gold catalyst.

-

Stir the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80°C) for a designated time (e.g., 24-48 h), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient) to yield the desired product.[9]

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield for the example product is high (e.g., 88%).[9]

-

Diagram: General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel trifluoromethylated quinoline compounds.

Caption: Workflow for Synthesis and Evaluation of CF₃-Quinolines.

Applications in Drug Discovery: Case Studies

The strategic use of trifluoromethyl groups is evident in numerous successful drugs and clinical candidates. The quinoline scaffold, in particular, has been a fertile ground for this approach.

Antimalarial Agents: The Legacy of Mefloquine

Mefloquine is a classic example of a trifluoromethylated quinoline drug used for the prevention and treatment of malaria, especially against chloroquine-resistant strains.[11][12]

-

Structure: Mefloquine features two CF₃ groups at the 2- and 8-positions of the quinoline ring.[11]

-

Role of CF₃ Groups:

-

Metabolic Stability: The CF₃ groups protect the quinoline core from oxidative metabolism, contributing to the drug's long elimination half-life.[12][13]

-

Lipophilicity: The high lipophilicity conferred by the two CF₃ groups facilitates the drug's accumulation in the parasite's digestive vacuole.

-

Mechanism of Action: While its exact mechanism is complex, recent studies have shown that mefloquine inhibits protein synthesis in the parasite by binding directly to the 80S ribosome.[14] The CF₃ groups are critical for the overall molecular conformation and electronic properties that enable this binding.

-

Anticancer Agents

Trifluoromethylated quinolines have emerged as a promising class of compounds for cancer therapy.[15] Their mechanisms often involve the inhibition of key signaling pathways that drive cell proliferation and survival.

-

Case Study: A novel class of quinoline-derived trifluoromethyl alcohols was identified as potent growth inhibitors.[16] One compound, in particular, showed more potent anticancer activity against certain cell lines than the established chemotherapy drug cisplatin.[16]

-

Mechanism of Action: Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[15] The CF₃ group can enhance binding affinity to the kinase domain and improve the drug's pharmacokinetic profile, leading to greater efficacy.[3][15] For example, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a potent antiproliferative agent against leukemia cell lines.[17]

Other Therapeutic Areas

The versatility of trifluoromethylated quinolines extends to other disease areas. For instance, certain quinoline-derived trifluoromethyl alcohols have been identified as novel agents for epilepsy and neuropathic pain by acting as sodium channel blockers.[18]

Diagram: Impact of CF₃ on Drug Properties

This diagram illustrates the cascading effects of introducing a trifluoromethyl group on the key properties of a drug candidate.

Caption: Logical relationships of CF₃ group's impact on drug properties.

Conclusion and Future Outlook

The trifluoromethyl group is an indispensable tool in the design of modern quinoline-based compounds. Its ability to predictably enhance metabolic stability, modulate lipophilicity and basicity, and improve target binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[3] The case of mefloquine provides a powerful historical precedent, while ongoing research into trifluoromethylated quinolines as anticancer, antiepileptic, and analgesic agents highlights the continuing and expanding importance of this chemical motif.[16][18][19]

Future research will likely focus on developing more selective and efficient trifluoromethylation methodologies and exploring the impact of CF₃ groups in novel quinoline scaffolds targeting a wider range of diseases. As our understanding of structure-activity relationships deepens, the strategic placement of trifluoromethyl groups will remain a key tactic for medicinal chemists aiming to deliver the next generation of safe and effective therapies.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed.

-

The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

-

Trifluoromethyl group. Wikipedia.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.

-

Trifluoromethyl group. Grokipedia.

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

-

Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. ProQuest.

-

Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. PubMed.

-

Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis. Benchchem.

-

Synthesis of 2-trifluoromethylated quinolines from CF 3 -alkenes. RSC Publishing.

-

(a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed.

-

Comprehensive review on current developments of quinoline-based anticancer agents. DARU Journal of Pharmaceutical Sciences.

-

Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols. Benchchem.

-

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

-

Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

-

a) Examples of trifluoromethylated quinoline drug molecules b) Recent... ResearchGate.

-

Mefloquine. PubChem - NIH.

-

Mefloquine: Package Insert / Prescribing Information. Drugs.com.

-

The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. PMC - NIH.

-

MEFLOQUINE. AA Pharma.

-

Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. PMC - PubMed Central.

-

Synthesis of 4‐trifluoromethyl‐quinolines using CF3‐containing building... ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mefloquine: Package Insert / Prescribing Information [drugs.com]

- 13. aapharma.ca [aapharma.ca]

- 14. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemijournal.com [chemijournal.com]

- 16. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4-Amino-2,8-bis(trifluoromethyl)quinoline: A Mefloquine Analog for Antimalarial Drug Discovery

Abstract

The persistent challenge of drug resistance in Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. Mefloquine, a potent quinoline methanol derivative, has been a cornerstone of malaria chemoprophylaxis and treatment, but its utility is hampered by the emergence of resistant parasite strains and a notable neuropsychiatric side effect profile. This technical guide provides a comprehensive overview of 4-Amino-2,8-bis(trifluoromethyl)quinoline, a structural analog of mefloquine, as a promising candidate for next-generation antimalarial research. By replacing the α-aminomethanol side chain of mefloquine with a simple amino group, this analog presents a simplified chemical scaffold that may offer an altered efficacy and safety profile. This document details a proposed synthetic pathway, delves into the anticipated mechanism of action based on related compounds, and provides robust, field-proven protocols for its comprehensive biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel and effective antimalarial therapeutics.

Introduction: The Rationale for Mefloquine Analogs

Quinoline-containing compounds have long been a vital part of our chemotherapeutic arsenal against malaria[1]. Mefloquine, characterized by its 2,8-bis(trifluoromethyl)quinoline core, is highly effective against the erythrocytic stages of Plasmodium species and has been particularly valuable against chloroquine-resistant strains[2]. Its primary mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic accumulation of free heme[3].

Despite its efficacy, the clinical use of mefloquine is associated with two significant liabilities: the selection for resistant parasites and a range of neuropsychiatric adverse effects. Resistance is often linked to mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene, which can modulate the parasite's susceptibility to the drug[4][5]. The neurotoxicity is a major concern for patient compliance and limits its use in certain populations.

This has spurred the development of mefloquine analogs with the aim of:

-

Overcoming Resistance: Modifying the chemical structure to evade existing resistance mechanisms.

-

Improving the Safety Profile: Altering the molecule's physicochemical properties to, for example, reduce its penetration of the blood-brain barrier.

-

Simplifying Synthesis: Creating structurally simpler analogs that are more amenable to large-scale, cost-effective synthesis.

4-Amino-2,8-bis(trifluoromethyl)quinoline represents a strategic simplification of the mefloquine scaffold. The replacement of the complex α-(2-piperidyl)methanol group at the 4-position with a simple amino group significantly alters the molecule's size, polarity, and potential for hydrogen bonding, while retaining the critical 2,8-bis(trifluoromethyl)quinoline core believed to be crucial for antimalarial activity[6]. This guide provides the foundational knowledge and experimental framework to rigorously investigate the potential of this intriguing analog.

Chemical Synthesis and Characterization

While 4-Amino-2,8-bis(trifluoromethyl)quinoline is commercially available from several suppliers for research purposes[2][7][8], a robust and scalable synthetic route is essential for any drug development program. The following proposed synthesis is a multi-step process based on established quinoline chemistry.

Proposed Synthetic Pathway

The synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline can be logically approached in three main stages, starting from commercially available precursors.

Caption: Proposed three-step synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol (Step 1)

This protocol is adapted from established Conrad-Limpach reactions for the synthesis of 4-quinolinols[9].

-

Reagents and Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Round-bottomed flask with a mechanical stirrer and nitrogen inlet

-

Ice water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottomed flask, add 2-(Trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

-

Carefully add polyphosphoric acid (approx. 10 parts by weight relative to the aniline).

-

Heat the reaction mixture to 150°C under a nitrogen atmosphere with vigorous stirring for 3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Allow the mixture to cool slightly before carefully pouring it into a beaker of vigorously stirred ice water. A yellow precipitate should form.

-

Filter the precipitate under vacuum and wash thoroughly with cold distilled water.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 2.2.2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline (Step 2)

This is a standard chlorination procedure for converting a 4-quinolinol to a 4-chloroquinoline.

-

Reagents and Materials:

-

2,8-Bis(trifluoromethyl)-4-quinolinol

-

Phosphorus oxychloride (POCl₃)

-

Reflux condenser

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, add 2,8-Bis(trifluoromethyl)-4-quinolinol (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction to completion by TLC.

-

Allow the reaction to cool to room temperature.

-

Very carefully, pour the reaction mixture onto crushed ice in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2.2.3: Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline (Step 3)

This protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing 4-aminoquinolines[10][11].

-

Reagents and Materials:

-

4-Chloro-2,8-bis(trifluoromethyl)quinoline

-

An ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)

-

A suitable solvent (e.g., DMSO, ethanol)

-

Sealed reaction vessel (if using volatile ammonia)

-

-

Procedure (Example using microwave synthesis):

-

In a microwave reaction vial, combine 4-Chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq), an excess of the amine source, and a suitable solvent like DMSO[11].

-

Seal the vial and heat in a microwave reactor to 140-180°C for 20-30 minutes.

-

Monitor the reaction to completion by TLC.

-

After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized 4-Amino-2,8-bis(trifluoromethyl)quinoline should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Evaluation: A Framework for Investigation

As specific biological data for 4-Amino-2,8-bis(trifluoromethyl)quinoline is not extensively published, this section provides a comprehensive suite of protocols for its evaluation as an antimalarial agent.

Predicted Mechanism of Action

Based on its structural similarity to other 4-aminoquinolines, the primary mechanism of action for 4-Amino-2,8-bis(trifluoromethyl)quinoline is hypothesized to be the inhibition of hemozoin formation[3].

Caption: Hypothesized mechanism of action via inhibition of hemozoin formation.

The weak basicity of the 4-amino group is expected to lead to the accumulation of the protonated drug in the acidic digestive vacuole of the parasite. Here, it is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization of toxic heme and leading to oxidative stress and parasite death[3].

In Vitro Antimalarial Activity

Protocol 3.2.1: In Vitro Susceptibility Testing against P. falciparum

This protocol determines the 50% inhibitory concentration (IC₅₀) of the compound against both drug-sensitive and drug-resistant strains of P. falciparum.

-

Materials:

-

P. falciparum strains (e.g., 3D7 - sensitive, K1, W2 - resistant)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Test compound dissolved in DMSO, with serial dilutions prepared.

-

-

Experimental Workflow:

Caption: Workflow for in vitro antimalarial susceptibility testing.

-

Data Analysis:

-

IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

-

The activity should be compared against standard antimalarials like chloroquine and mefloquine.

-

In Vivo Efficacy

Protocol 3.3.1: 4-Day Suppressive Test in P. berghei-infected Mice

This is the standard primary in vivo screening model to assess the antimalarial efficacy of a test compound[12].

-

Materials:

-

BALB/c mice

-

Plasmodium berghei ANKA strain

-

Test compound formulated for oral administration (e.g., in 7% Tween-80, 3% ethanol).

-

Giemsa stain

-

Microscope

-

-

Procedure:

-

Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

-

Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, positive control like chloroquine).

-

Administer the first dose of the drug orally 2-4 hours post-infection.

-

Continue daily dosing for a total of four consecutive days (Days 0, 1, 2, and 3).

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

-

Calculate the percentage of parasite growth inhibition relative to the vehicle-treated control group.

-

Cytotoxicity Assessment

Protocol 3.4.1: In Vitro Cytotoxicity against a Mammalian Cell Line

This assay determines the potential toxicity of the compound to mammalian cells, allowing for the calculation of a selectivity index.

-

Materials:

-

A mammalian cell line (e.g., HEK293T or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Resazurin-based assay reagent (e.g., alamarBlue)

-

Test compound dissolved in DMSO.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the resazurin-based reagent and incubate for a further 2-4 hours.

-

Measure fluorescence or absorbance on a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

-

Selectivity Index (SI):

-

The SI is a crucial parameter indicating the compound's therapeutic window.

-

SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)

-

A higher SI value is desirable, indicating greater selectivity for the parasite.

-

Structure-Activity Relationship (SAR) and Data Interpretation

The biological data obtained for 4-Amino-2,8-bis(trifluoromethyl)quinoline should be interpreted in the context of known SAR for mefloquine and other 4-aminoquinolines.

| Compound | Structure | In Vitro Activity (IC₅₀) | In Vivo Efficacy | Reference |

| Mefloquine | 2,8-bis(CF₃)-quinoline with α-(2-piperidyl)methanol at C4 | Potent, strain-dependent | Effective | [13] |

| 4-Amino-2,8-bis(trifluoromethyl)quinoline | 2,8-bis(CF₃)-quinoline with NH₂ at C4 | To be determined | To be determined | N/A |

| Analog 1 | N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | Not reported | 66% parasitemia reduction in mice | [14] |

| Analog 2 | 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | 4.8 µg/mL (D10 strain) | Not reported | [15] |

| Analog 3 | A 2,8-bis(trifluoromethyl)quinoline derivative | 0.083 µM (3-fold > Chloroquine) | Not reported | [6] |

Key Discussion Points:

-

Role of the 4-Position Substituent: The primary structural difference between mefloquine and the title compound is the substituent at the 4-position. The absence of the bulky, basic piperidine methanol side chain will significantly impact the compound's lipophilicity, basicity (pKa), and overall three-dimensional shape. This will likely alter its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potentially its interaction with efflux pumps associated with resistance, such as PfMDR1.

-

Impact of Trifluoromethyl Groups: The two trifluoromethyl groups at the 2 and 8 positions are strong electron-withdrawing groups. They are known to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the parasite[6]. It is expected that these groups will contribute significantly to the intrinsic antimalarial activity of 4-Amino-2,8-bis(trifluoromethyl)quinoline.

-

Potential for Reduced Neurotoxicity: Mefloquine's neurotoxicity is a significant clinical concern. By removing the complex side chain, 4-Amino-2,8-bis(trifluoromethyl)quinoline may exhibit a different profile of central nervous system penetration, potentially leading to a wider therapeutic window. This is a critical hypothesis to be tested in further preclinical studies.

Conclusion and Future Directions

4-Amino-2,8-bis(trifluoromethyl)quinoline presents a compelling starting point for the development of new antimalarial agents derived from the well-validated mefloquine scaffold. Its simplified structure offers potential advantages in terms of synthesis and may lead to an improved safety profile. The lack of comprehensive public data on its biological activity underscores the opportunity for novel research in this area.

This technical guide provides the necessary rationale, a plausible synthetic route, and a robust set of experimental protocols to thoroughly investigate its potential. Future research should focus on:

-

Comprehensive In Vitro Profiling: Testing against a broad panel of drug-sensitive and drug-resistant P. falciparum and P. vivax clinical isolates.

-

Pharmacokinetic and Metabolism Studies: Evaluating its oral bioavailability, half-life, and metabolic stability.

-

Advanced In Vivo Studies: Assessing its efficacy in curative and prophylactic malaria models.

-

Preliminary Toxicology: In-depth assessment of its cytotoxic and potential neurotoxic effects in comparison to mefloquine.

By systematically applying the methodologies outlined in this guide, the scientific community can effectively evaluate 4-Amino-2,8-bis(trifluoromethyl)quinoline and determine its viability as a lead compound in the critical fight against malaria.

References

-

Biot, C., Nosten, F., Fraisse, L., et al. (2011). The enantiomers of the antimalarial drug mefloquine: a mirror image? Malaria Journal, 10(1), 214. [Link]

-

de Souza, N. B., Carmo, A. M. L., Lagatta, D. C., et al. (2013). Synthesis and in vitro and in vivo pharmacological evaluation of new 4-aminoquinoline-based compounds. ACS Medicinal Chemistry Letters, 4(10), 973–977. [Link]

-

de Kock, C., Smith, P. J., Egan, T. J., et al. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PLoS ONE, 7(5), e37259. [Link]

-

Garg, M., Kumar, M., & Kumar, A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4237–4240. [Link]

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240. [Link]

-

Chavain, N., & Marhadour, S. (2014). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 13(1), 40. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6969. [Link]

-

Garg, M., Kumar, M., & Kumar, A. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4237–4240. [Link]

-

de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 23(24), 2636–2654. [Link]

-

de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 21(10), 1373. [Link]

-

Ślósarczyk, M., & Godyń, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6598. [Link]

-

Ross, L. S., Dhingra, S. K., Mok, S., et al. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 131–154. [Link]

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231–240. [Link]

-

Biot, C., Nosten, F., Fraisse, L., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10, 69. [Link]

-